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Compound of Interest

Compound Name: Rubraxanthone

Cat. No.: B1241749 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Rubraxanthone, a xanthone derivative isolated from plants of the Guttiferae family. The

information presented herein is intended to serve as a valuable resource for researchers and

professionals involved in natural product chemistry, drug discovery, and analytical sciences.

This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS)

data, outlines the experimental protocols utilized for their acquisition, and includes a workflow

for the general process of natural product characterization.

Spectroscopic Data
The structural elucidation of Rubraxanthone has been accomplished through various

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from 1H NMR, 13C NMR, and Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy,

providing a detailed map of the molecule's chemical environment.

Table 1: 1H NMR Spectroscopic Data for Rubraxanthone
(500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

4 6.72 s -

5 6.21 d 2.0

7 6.11 d 2.0

1-OH 13.52 s -

2-OCH₃ 3.40 s -

1' 4.07 d 7.0

2' 5.20 t 7.0

4' 1.98 t 7.0

5' 2.05 t 7.0

6' 5.01 t 7.0

3'-CH₃ 1.81 s -

7'-CH₃ 1.55 s -

8' 1.52 s -

s: singlet, d: doublet, t: triplet

Table 2: 13C NMR Spectroscopic Data for
Rubraxanthone (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 161.5

2 102.5

3 163.5

4 92.1

4a 155.8

5 96.8

5a 154.8

6 164.7

7 143.8

8 137.5

8a 111.0

9 181.9

9a 103.5

10a 108.5

2-OCH₃ 62.0

1' 21.4

2' 121.9

3' 132.0

4' 39.7

5' 26.5

6' 123.8

7' 131.5

3'-CH₃ 16.3
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7'-CH₃ 17.6

8' 25.6

Table 3: HMBC Correlations for Rubraxanthone[1]
Proton Correlated Carbons (Position)

H-4 (δ 6.72) C-2, C-3, C-4a, C-9a

H-5 (δ 6.21) C-6, C-7, C-5a, C-8a

H-7 (δ 6.11) C-5, C-6, C-8, C-8a

2-OCH₃ (δ 3.40) C-2

H-1' (δ 4.07) C-7, C-8, C-8a, C-2', C-3'

H-2' (δ 5.20) C-4', C-3'-CH₃

H-4' (δ 1.98) C-2', C-3', C-5', C-6'

H-5' (δ 2.05) C-3', C-4', C-6', C-7'

H-6' (δ 5.01) C-5', C-7', C-7'-CH₃, C-8'

3'-CH₃ (δ 1.81) C-2', C-3', C-4'

7'-CH₃ (δ 1.55) C-6', C-7', C-8'

8' (δ 1.52) C-6', C-7', C-7'-CH₃

Table 4: Mass Spectrometry Data for Rubraxanthone
m/z Interpretation

410 [M]⁺ (Molecular Ion)

341 [M - C₅H₉]⁺ (Loss of a prenyl unit)

299 [M - C₈H₁₅]⁺ (Loss of the geranyl side chain)

Experimental Protocols
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The spectroscopic data presented in this guide were obtained using standard analytical

methodologies. While specific instrumental parameters can vary, the following provides a

general overview of the protocols typically employed for the analysis of xanthones like

Rubraxanthone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A few milligrams of purified Rubraxanthone are dissolved in an

appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR

tube.

Instrumentation: 1D and 2D NMR spectra are recorded on a high-field NMR spectrometer,

such as a 500 MHz instrument.

1D NMR (¹H and ¹³C): Standard pulse sequences are used for acquiring proton and carbon-

13 spectra. For ¹H NMR, key parameters include a sufficient number of scans to obtain a

good signal-to-noise ratio, a spectral width covering the expected chemical shift range of

protons in the molecule, and a relaxation delay that allows for full relaxation of the protons

between scans. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the

spectrum and enhance sensitivity.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment is used to identify proton-proton

couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-

bond correlations between protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range

(typically 2-3 bond) correlations between protons and carbons, which is crucial for

connecting different parts of the molecular structure and assigning quaternary carbons.

The experiment is often optimized for a range of coupling constants (e.g., 5-10 Hz) to

detect a wider range of correlations.

Mass Spectrometry (MS)
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Sample Introduction: The purified sample is introduced into the mass spectrometer, often via

a direct insertion probe or after separation by gas chromatography (GC) or liquid

chromatography (LC).

Ionization: Electron Ionization (EI) is a common technique for the analysis of relatively

volatile and thermally stable compounds like xanthones. In EI, the sample is bombarded with

a high-energy electron beam, causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions.

The molecular ion peak provides the molecular weight of the compound, and the

fragmentation pattern offers valuable clues about its structure.

Workflow Visualization
The process of identifying and characterizing a natural product like Rubraxanthone follows a

systematic workflow. The diagram below illustrates the key stages, from the initial extraction to

the final structure elucidation.
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Caption: General workflow for the isolation and structural elucidation of Rubraxanthone.
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This guide provides a foundational understanding of the spectroscopic characteristics of

Rubraxanthone. For more in-depth analysis and specific applications, researchers are

encouraged to consult the primary literature and utilize the data presented here as a reference.

To cite this document: BenchChem. [Spectroscopic Profile of Rubraxanthone: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1241749#spectroscopic-data-of-rubraxanthone-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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